molecular formula C13H20N2O4S B4872304 N-[4-(butylsulfamoyl)phenyl]-2-methoxyacetamide

N-[4-(butylsulfamoyl)phenyl]-2-methoxyacetamide

Cat. No.: B4872304
M. Wt: 300.38 g/mol
InChI Key: NALMEOJIAOWYGO-UHFFFAOYSA-N
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Description

N-[4-(butylsulfamoyl)phenyl]-2-methoxyacetamide is a sulfonamide compound with the molecular formula C12H18N2O3S It is known for its unique chemical structure, which includes a butylsulfamoyl group attached to a phenyl ring, and a methoxyacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(butylsulfamoyl)phenyl]-2-methoxyacetamide typically involves the reaction of 4-aminobenzenesulfonamide with butyl bromide to form N-(4-butylsulfamoyl)aniline. This intermediate is then reacted with 2-methoxyacetyl chloride to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(butylsulfamoyl)phenyl]-2-methoxyacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions may involve nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[4-(butylsulfamoyl)phenyl]-2-methoxyacetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-[4-(butylsulfamoyl)phenyl]-2-methoxyacetamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folic acid synthesis. This inhibition can disrupt cellular processes in microorganisms, leading to their death. Additionally, the compound’s methoxyacetamide group may interact with other molecular targets, contributing to its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    N-(4-cyclopentylsulfamoyl)phenylacetamide: Similar structure with a cyclopentyl group instead of a butyl group.

    N-[4-(butylsulfamoyl)phenyl]-2-phenyl-2-(phenylthio)acetamide: Contains additional phenyl and phenylthio groups.

    N-[4-(butylsulfamoyl)phenyl]-2-(phenylsulfonyl)acetamide: Contains a phenylsulfonyl group.

Uniqueness

N-[4-(butylsulfamoyl)phenyl]-2-methoxyacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its butylsulfamoyl group provides hydrophobic characteristics, while the methoxyacetamide group offers potential for various chemical modifications. This combination makes it a versatile compound for research and industrial applications.

Properties

IUPAC Name

N-[4-(butylsulfamoyl)phenyl]-2-methoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O4S/c1-3-4-9-14-20(17,18)12-7-5-11(6-8-12)15-13(16)10-19-2/h5-8,14H,3-4,9-10H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NALMEOJIAOWYGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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